6-Hydroxypyridine-3-sulfonic acid

Description

BenchChem offers high-quality 6-Hydroxypyridine-3-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxypyridine-3-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

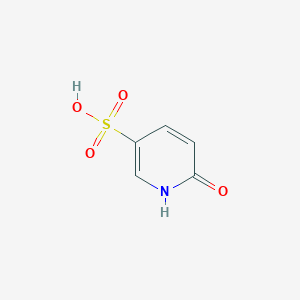

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-5-2-1-4(3-6-5)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCENUUORNQBOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376513 | |

| Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-46-4 | |

| Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxypyridine-3-sulfonic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridine-3-sulfonic acid is a key heterocyclic compound, the unique structural features of which—a hydroxylated pyridine ring coupled with a sulfonic acid moiety—confer valuable physicochemical properties that make it a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-hydroxypyridine-3-sulfonic acid, with a particular focus on its relevance to drug development. We will explore the nuances of its synthesis, delving into the mechanistic considerations of electrophilic substitution on the pyridinone tautomer. Furthermore, this guide will detail its chemical and physical properties and discuss its current and potential applications as a versatile intermediate in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its derivatives are integral to the development of therapeutic agents across a wide range of disease areas. The introduction of hydroxyl and sulfonic acid groups onto the pyridine ring, as seen in 6-hydroxypyridine-3-sulfonic acid, dramatically influences the molecule's polarity, acidity, and hydrogen bonding capabilities. These modifications can enhance water solubility, improve pharmacokinetic profiles, and provide key interaction points with biological targets.[3][4] Pyridinones, the tautomeric form of hydroxypyridines, are recognized as privileged structures in drug discovery, capable of acting as both hydrogen bond donors and acceptors.[3][4] This dual nature makes them excellent bioisosteres for amides and other functional groups, contributing to their wide application in fragment-based drug design and as kinase hinge-binding motifs.[3]

Synthesis Methodologies: A Mechanistic Approach

The synthesis of 6-hydroxypyridine-3-sulfonic acid is not a trivial undertaking due to the electronic nature of the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene.[2] However, the hydroxyl group at the 6-position (or the carbonyl group in its 2-pyridone tautomer) significantly alters the ring's reactivity.

The Tautomerism of 2-Hydroxypyridine: A Critical Consideration

6-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. In the solid state and in polar solvents, the 2-pyridone form is generally favored. This equilibrium is a critical factor in the sulfonation reaction, as the electronic properties of the two tautomers differ substantially. The 2-pyridone form, with its electron-donating nitrogen atom within the ring and the carbonyl group, directs electrophilic substitution to the 3- and 5-positions.

Caption: Tautomeric equilibrium between 6-hydroxypyridine and 2-pyridone.

Proposed Synthesis via Electrophilic Sulfonation of 2-Pyridone

The most direct route to 6-hydroxypyridine-3-sulfonic acid is the electrophilic sulfonation of 2-pyridone. This reaction typically requires strong sulfonating agents and elevated temperatures.

Reaction Scheme:

Sources

Introduction: The Analytical Challenge of a Bifunctional Pyridine

An In-Depth Technical Guide to the Structure Elucidation of 6-Hydroxypyridine-3-sulfonic acid

6-Hydroxypyridine-3-sulfonic acid is a fascinating heterocyclic compound of interest in various chemical research domains, including materials science and drug development. Its structure presents a unique analytical puzzle, combining the aromaticity of a pyridine ring with the distinct chemical properties of a hydroxyl group and a sulfonic acid moiety. The presence of these functional groups introduces the potential for tautomerism (the keto-enol equilibrium between the 6-hydroxypyridine and the 6-pyridone form) and zwitterionic character, which can complicate spectral interpretation.

This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of 6-Hydroxypyridine-3-sulfonic acid. We will proceed through a logical workflow of modern analytical techniques, moving from foundational mass and compositional data to the intricate details of atomic connectivity and spatial arrangement. The causality behind each experimental choice is explained, reflecting a robust, self-validating analytical approach.

Part 1: The Elucidation Strategy: A Multi-Technique Approach

A successful structure elucidation is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and irrefutable structural model. Our strategy relies on four cornerstone analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Caption: Overall workflow for the structure elucidation of 6-Hydroxypyridine-3-sulfonic acid.

Part 2: Mass Spectrometry - Establishing the Molecular Blueprint

Expertise & Causality: The first step is to confirm the molecule's mass and derive its elemental formula. For a polar, likely non-volatile compound like 6-Hydroxypyridine-3-sulfonic acid, Electrospray Ionization (ESI) is the ionization method of choice. It's a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. We will use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain a highly accurate mass measurement, which is crucial for calculating the unambiguous elemental formula.

Expected Results: The molecular formula is C₅H₅NO₄S, with a monoisotopic mass of 175.00 g/mol . In ESI-MS, we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Expected m/z (Calculated) | Mode |

| [C₅H₅NO₄S + H]⁺ | 176.0063 | Positive |

| [C₅H₅NO₄S - H]⁻ | 173.9919 | Negative |

The high-resolution data allows us to distinguish the target formula from other potential isobaric compounds. Fragmentation analysis (MS/MS) can provide further structural clues, such as the characteristic loss of SO₃ (mass = 79.957 Da).

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Negative Mode):

-

Capillary Voltage: -3.5 kV

-

Nebulizer Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 7.0 L/min at 200 °C

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform an MS/MS experiment on the parent ion at m/z 173.99.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For 6-Hydroxypyridine-3-sulfonic acid, we are looking for characteristic vibrations of the O-H (hydroxyl), N-H (from the pyridone tautomer), C=C/C=N (aromatic ring), and S=O/S-O (sulfonic acid) bonds. The presence and broadness of the O-H and N-H stretches can also provide evidence of extensive hydrogen bonding, which is expected for this molecule in the solid state.

Expected Absorptions: Based on data from related compounds like pyridine-3-sulfonic acid, we can predict the key vibrational modes.[1][2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400-3200 (broad) | O-H and N-H stretching (H-bonded) | Broad, strong |

| 3100-3000 | Aromatic C-H stretching | Medium, sharp |

| 1650-1630 | C=O stretching (from pyridone tautomer) | Strong |

| 1610-1450 | Pyridine ring C=C and C=N stretching | Multiple, medium |

| 1250-1150 | Asymmetric SO₂ stretching | Strong |

| 1080-1030 | Symmetric SO₂ stretching | Strong |

| 760-720 | C-S stretching | Moderate |

The presence of a strong band around 1650 cm⁻¹ would be compelling evidence for the existence of the pyridone tautomer in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average 32 scans to improve the signal-to-noise ratio.

-

-

Processing: Perform a background scan of the empty ATR crystal first, then acquire the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to piece together the carbon-hydrogen framework. The choice of solvent is critical; Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are suitable choices for this polar compound.[4] DMSO-d₆ is often preferred initially as it allows for the observation of exchangeable protons (OH, NH), which would be lost in D₂O.

¹H NMR Spectroscopy

The pyridine ring has three protons. Their chemical shifts and coupling patterns are highly diagnostic. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group will significantly influence the electronic environment of these protons.

Expected Chemical Shifts and Couplings (in DMSO-d₆):

-

H2: Expected to be the most downfield proton due to its position between the nitrogen and the sulfonic acid group. It should appear as a doublet.

-

H4: Expected to be coupled to H5, appearing as a doublet of doublets.

-

H5: Expected to be coupled to H4, appearing as a doublet.

-

OH/NH: A broad, exchangeable proton signal, its position is highly dependent on concentration and temperature.

Note: A visual representation of the molecule would be placed here. As I cannot generate images, imagine the structure of 6-Hydroxypyridine-3-sulfonic acid with the protons at positions 2, 4, and 5 labeled.

Caption: Proton assignments for 6-Hydroxypyridine-3-sulfonic acid.

¹³C NMR Spectroscopy

We expect to see 5 distinct signals for the 5 carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached heteroatoms and functional groups. The carbon bearing the hydroxyl group (C6) and the carbon attached to the sulfonic acid group (C3) will have characteristic shifts.

2D NMR Spectroscopy (COSY & HSQC)

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see a correlation between H4 and H5, confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons (C2, C4, C5).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR: Utilize standard instrument library pulse programs for COSY and HSQC experiments.

Part 5: Single-Crystal X-ray Crystallography - The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding). Obtaining suitable single crystals can be the most challenging part of this process.

Expected Outcome: The crystal structure would definitively confirm the connectivity of the sulfonic acid group at the 3-position and the hydroxyl group at the 6-position. It would also resolve the tautomeric form present in the solid state (hydroxypyridine vs. pyridone) and detail the intricate hydrogen-bonding network involving the sulfonic acid, hydroxyl/keto group, and pyridine nitrogen.

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystallization:

-

Method: Slow evaporation is the most common starting point.

-

Solvent System: Prepare a saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) at a slightly elevated temperature.

-

Procedure: Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[5]

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.[5]

-

The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

X-ray diffraction data are collected on a single-crystal X-ray diffractometer using monochromatic radiation (e.g., Mo Kα).[5][6]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data to yield the final, highly precise molecular structure.

-

Conclusion: Synthesizing the Data for Unambiguous Elucidation

References

-

Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. Available at: [Link]

-

Panicker, C. Y., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Available at: [Link]

-

Pultar, F., et al. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Hydroxypyridine-3-sulfonic Acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxypyridine-3-sulfonic acid (CAS No. 6684-46-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using a suite of spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous compounds and first principles to provide a robust predictive and interpretive framework.

Introduction to 6-Hydroxypyridine-3-sulfonic Acid

6-Hydroxypyridine-3-sulfonic acid is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. The presence of the acidic sulfonic acid group and the phenolic hydroxyl group, along with the aromatic pyridine core, dictates its spectroscopic behavior.

Due to its high polarity and potential for tautomerism (existing as the pyridone form), careful consideration of experimental conditions is paramount for acquiring and interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Hydroxypyridine-3-sulfonic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the electron-donating character of the hydroxyl group.

Predicted Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-2 | 8.0 - 8.2 | Doublet (d) | Located ortho to the electron-withdrawing sulfonic acid group and the ring nitrogen, leading to a significant downfield shift. Coupled to H-4. |

| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | Situated between the sulfonic acid and hydroxyl groups. Coupled to H-2 and H-5. |

| H-5 | 6.8 - 7.0 | Doublet (d) | Located ortho to the electron-donating hydroxyl group, resulting in an upfield shift. Coupled to H-4. |

| OH | Variable | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| SO₃H | Variable | Broad singlet (br s) | Similar to the hydroxyl proton, the sulfonic acid proton is acidic and its signal is often broad and may exchange with solvent protons. |

Causality behind Experimental Choices: A polar, deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be required to dissolve 6-Hydroxypyridine-3-sulfonic acid. In D₂O, the acidic OH and SO₃H protons will exchange with deuterium and their signals will disappear, simplifying the spectrum and aiding in the identification of the aromatic protons. DMSO-d₆ is often preferred as it can slow down the exchange of acidic protons, allowing for their observation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Hydroxypyridine-3-sulfonic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to establish connectivity.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 145 - 150 | Adjacent to the nitrogen atom, resulting in a downfield shift. |

| C-3 | 130 - 135 | Directly attached to the electron-withdrawing sulfonic acid group. |

| C-4 | 120 - 125 | Influenced by both adjacent functional groups. |

| C-5 | 115 - 120 | Shielded by the electron-donating hydroxyl group. |

| C-6 | 160 - 165 | Attached to the hydroxyl group and adjacent to the nitrogen, leading to a significant downfield shift (or indicative of the pyridone tautomer). |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, thus providing a self-validating structural confirmation.

Experimental Workflow: 2D NMR Analysis

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 6-Hydroxypyridine-3-sulfonic acid.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400 - 3200 | O-H stretch (hydroxyl) | Broad, Medium | Characteristic of hydrogen-bonded hydroxyl groups. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |

| 1650 - 1550 | C=C and C=N stretch | Strong | Aromatic ring vibrations. |

| 1250 - 1150 | S=O stretch (asymmetric) | Strong | Characteristic of the sulfonic acid group. |

| 1080 - 1020 | S=O stretch (symmetric) | Strong | Characteristic of the sulfonic acid group. |

| 1200 - 1100 | C-O stretch (hydroxyl) | Medium | Phenolic C-O bond vibration. |

Expertise & Experience: The broadness of the O-H stretching band is a key indicator of extensive hydrogen bonding, which is expected in the solid state of this molecule due to the presence of both hydroxyl and sulfonic acid groups. The precise positions of the S=O stretches can provide information about the local environment of the sulfonic acid group.[1][2][3]

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 6-Hydroxypyridine-3-sulfonic acid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated π-system of the pyridine ring.

Predicted UV-Vis Absorption Maxima:

The UV-Vis spectrum of 6-Hydroxypyridine-3-sulfonic acid is expected to show absorption bands characteristic of a substituted pyridine derivative. The presence of the hydroxyl and sulfonic acid groups will influence the position and intensity of these bands.

-

π → π* transitions: Expected in the range of 200-280 nm.[4][5][6]

-

n → π* transitions: A weaker absorption may be observed at longer wavelengths, around 270-300 nm.[7]

Causality behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of the absorption maxima (solvatochromism). A polar protic solvent like water or ethanol is suitable for dissolving the compound. The pH of the solution will also significantly affect the spectrum due to the potential for protonation or deprotonation of the hydroxyl and sulfonic acid groups, as well as the pyridine nitrogen. Therefore, it is advisable to record spectra in buffered solutions of known pH.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 6-Hydroxypyridine-3-sulfonic acid in a suitable solvent (e.g., deionized water or ethanol) of known concentration. A series of dilutions may be necessary to obtain an optimal absorbance reading (typically between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to record the baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 6-Hydroxypyridine-3-sulfonic acid and to obtain information about its structure through fragmentation patterns.

Predicted Mass Spectrometric Behavior:

-

Molecular Ion (M⁺˙ or [M-H]⁻): The molecular weight of 6-Hydroxypyridine-3-sulfonic acid is 175.16 g/mol . Depending on the ionization technique, the molecular ion or a protonated/deprotonated molecule will be observed.

-

Fragmentation: Common fragmentation pathways for sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da).[9] The pyridine ring itself can also undergo characteristic fragmentation.

Trustworthiness: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₅NO₄S.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of 6-Hydroxypyridine-3-sulfonic acid in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for polar and non-volatile molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques.

Conclusion

The spectroscopic characterization of 6-Hydroxypyridine-3-sulfonic acid requires a multi-faceted approach. While direct experimental data is scarce in the public domain, a thorough understanding of the compound's structure and the principles of each spectroscopic technique allows for robust prediction and interpretation of its spectral features. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently analyze this and similar molecules, ensuring scientific integrity and advancing research and development efforts.

References

-

Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

-

Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. ScienceDirect. [Link]

-

Improving Sensitivity of FTIR for Polar Compound Studies. Patsnap Eureka. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Solid-State 13C NMR Analysis of Sulfonated Polystyrene. auremn. [Link]

-

3-Hydroxypyridine | C5H5NO | CID 7971. PubChem. [Link]

-

2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. [Link]

-

Mass spectral study of pyridine derivative. ResearchGate. [Link]

-

3-Pyridinol - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

UV-spectrum of pyridine. | Download Scientific Diagram. ResearchGate. [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

(A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... ResearchGate. [Link]

-

3-Pyridinol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Semantic Scholar. [Link]

-

Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

-

UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. SIELC Technologies. [Link]

-

6-Amino-5-hydroxypyridine-3-sulfonic acid | C5H6N2O4S | CID 19844401. PubChem. [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

-

Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. PMC - NIH. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Carbon‐13 nuclear magnetic resonance (¹³C NMR) spectrum of sulfonated PEEK in DMSO‐d6. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Human Metabolome Database. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

-

6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem. [Link]

-

Synthesis, Characterization, and Nanomaterials Generated from 6,6'-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert-butylphenol) Modified Group 4 Metal Alkoxides. PubMed. [Link]

-

FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate. [Link]

-

Synthesis, Characterization, and Reaction of Digermylenes. PMC - PubMed Central - NIH. [Link]

-

Synthesis and characterization of surface-modified Fe3O4 super-paramagnetic nanoparticles. PubMed. [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Synthesis, Characterization, and Nanomaterials Generated from 6,6′-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert -butylphenol) Modified Group 4 Metal Alkoxides | Request PDF. ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

-

3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. PubChem. [Link]

-

3-Pyridinol 1-oxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

3-Hydroxypyridine-2-carboxylic acid - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

6-Hydroxypyridine-3-sulfonic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 6-Hydroxypyridine-3-sulfonic Acid

This guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Hydroxypyridine-3-sulfonic acid, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Core Properties

6-Hydroxypyridine-3-sulfonic acid (CAS No. 6684-46-4) is a pyridine derivative used in chemical synthesis.[1] Its structure, incorporating both a hydroxyl and a sulfonic acid group on a pyridine ring, dictates its chemical reactivity and its hazard profile. Understanding its fundamental properties is the first step in safe handling.

Synonyms:

-

6-oxo-1H-pyridine-3-sulfonic acid[1]

-

1,6-Dihydro-6-oxo-3-pyridinesulfonic acid[1]

-

6-Hydroxy-3-pyridinesulfonic acid[1]

| Property | Value | Source |

| Molecular Formula | C5H5NO4S | [1] |

| Molecular Weight | 175.16 g/mol | [1] |

| Physical State | Solid, Powder | [1] |

| Color | Faint to light yellow | [1] |

| Density | 1.71 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Analysis and Classification

The primary operational risk associated with 6-Hydroxypyridine-3-sulfonic acid is its corrosive nature. The sulfonic acid group imparts strong acidic properties, leading to a classification that demands stringent safety measures.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1]

This classification (Category 1) indicates that the substance can cause irreversible damage upon contact. The causality is straightforward: as a strong acid, the compound can rapidly hydrolyze proteins and lipids in tissues, leading to chemical burns and deep tissue damage. Therefore, preventing direct contact is the most critical aspect of its handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential for mitigating the risks of handling this corrosive solid.

Engineering Controls:

-

Chemical Fume Hood: All handling of 6-Hydroxypyridine-3-sulfonic acid, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[2][3] This prevents the inhalation of any fine dust particles and contains potential spills.

-

Eyewash Stations and Safety Showers: These must be located in immediate proximity to the handling area.[3][4][5] Their accessibility is non-negotiable and should be verified before work begins.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the H314 hazard classification. The goal is to create a complete barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or neoprene. Always inspect gloves for tears or punctures before use.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] Given the severity of the eye damage risk, the use of a full-face shield over safety goggles is strongly recommended.

-

Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required.[5] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.

-

Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if ventilation is insufficient or during a large spill cleanup.[6]

Safe Handling Workflow

The following diagram outlines the logical flow for safely conducting an experiment with 6-Hydroxypyridine-3-sulfonic acid.

Caption: A decision tree for immediate first aid actions following an exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [6][7]* Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). [2][3][6]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products. [2][3][6]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area. [2]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear full PPE, including respiratory protection if necessary. [6]4. Contain: Prevent the spill from entering drains or waterways. [6]5. Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. [2][3][8]Avoid generating dust. [2][3][8]6. Decontaminate: Clean the spill area thoroughly.

Toxicological and Disposal Considerations

-

Toxicology: The full toxicological properties have not been exhaustively investigated. [3]However, the primary danger is acute tissue damage from its corrosive properties. [1]* Waste Disposal: Dispose of waste material and contaminated items in a designated hazardous waste container. [5]All waste disposal must be conducted in accordance with local, regional, and national regulations. [3]Chemical waste generators are responsible for ensuring complete and accurate classification of the waste. [3]

References

Sources

- 1. 6-HYDROXY-3-PYRIDINESULPHONIC ACID | 6684-46-4 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 6-Hydroxypyridine-3-sulfonic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Hydroxypyridine-3-sulfonic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the physicochemical properties that govern its solubility, offers a qualitative solubility profile, and provides detailed, field-proven methodologies for quantitative solubility determination.

Introduction to 6-Hydroxypyridine-3-sulfonic Acid: A Molecule of Interest

6-Hydroxypyridine-3-sulfonic acid is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This unique combination of functional groups imparts a high degree of polarity and strong acidic properties to the molecule. Its structural analogues, such as pyridine-3-sulfonic acid, are utilized in various industrial applications, including electroplating and as intermediates in the synthesis of pharmaceuticals and dyes.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For 6-Hydroxypyridine-3-sulfonic acid, the following functional groups are of primary importance:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It is capable of extensive hydrogen bonding, both as a hydrogen bond donor (from the acidic proton) and as a hydrogen bond acceptor (via the oxygen atoms). Sulfonic acids generally exhibit low solubility in organic solvents but are highly soluble in water.[3]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can act as both a hydrogen bond donor and acceptor. This further enhances the molecule's ability to interact with polar solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor. The aromatic ring itself can participate in pi-pi stacking interactions, although the strong polar functional groups dominate the solubility profile.

The combined presence of the sulfonic acid and hydroxyl groups makes 6-Hydroxypyridine-3-sulfonic acid an exceptionally polar molecule with a strong propensity for hydrogen bonding. This leads to a high lattice energy in its solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative Solubility Profile

While specific quantitative solubility data for 6-Hydroxypyridine-3-sulfonic acid in a wide range of organic solvents is not extensively published, a qualitative profile can be predicted based on the principles of "like dissolves like" and data from structurally similar compounds like 3-pyridinesulfonic acid.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents can engage in extensive hydrogen bonding with the sulfonic acid and hydroxyl groups, effectively solvating the molecule. Solubility is expected to be highest in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents are polar and can act as hydrogen bond acceptors, but they lack a donor proton. Their ability to solvate the highly acidic proton of the sulfonic acid is limited compared to protic solvents. |

| Non-Polar | Toluene, Hexane, Ether | Very Low to Insoluble | The large polarity mismatch between the solute and solvent results in weak solvent-solute interactions that cannot overcome the strong intermolecular forces in the solid solute. |

Factors Influencing Solubility

Several factors can influence the solubility of 6-Hydroxypyridine-3-sulfonic acid:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid.

-

Presence of Water: Sulfonic acids have a strong tendency to hydrate.[3] The presence of even small amounts of water in an organic solvent can significantly increase the solubility of 6-Hydroxypyridine-3-sulfonic acid by facilitating the solvation of its polar functional groups.

-

Purity of the Compound: Impurities can disrupt the crystal lattice of the solid, which may lead to an apparent increase in solubility.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination of solubility is often necessary. The following are robust and validated protocols that can be employed.

General Experimental Workflow

The following diagram outlines a generalized workflow for the experimental determination of the solubility of 6-Hydroxypyridine-3-sulfonic acid.

Caption: Generalized workflow for experimental solubility determination.

Gravimetric Method

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known volume of a saturated solution.[4]

Causality Behind Experimental Choices:

-

Excess Solute: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium.[4]

-

Constant Temperature and Agitation: Solubility is temperature-dependent, and constant agitation ensures that equilibrium is reached in a reasonable timeframe (typically 24-48 hours).[4]

-

Filtration: This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

Step-by-Step Protocol:

-

Add an excess amount of 6-Hydroxypyridine-3-sulfonic acid to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, ensuring there is still undissolved solid present.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter compatible with the solvent.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the dish with the dried residue.

-

Calculate the mass of the dissolved 6-Hydroxypyridine-3-sulfonic acid by subtracting the initial mass of the empty dish from the final mass.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

UV/Vis Spectrophotometry Method

This method is suitable if 6-Hydroxypyridine-3-sulfonic acid has a chromophore that absorbs light in the UV/Vis spectrum and is advantageous for its speed and sensitivity.[4]

Causality Behind Experimental Choices:

-

λmax Determination: Measuring absorbance at the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.

-

Calibration Curve: A calibration curve establishes a linear relationship between absorbance and concentration (Beer-Lambert Law), allowing for the accurate determination of the concentration of an unknown sample.

-

Dilution: Saturated solutions often have absorbances that are too high to be measured accurately. Dilution brings the absorbance into the linear range of the calibration curve.

Step-by-Step Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 6-Hydroxypyridine-3-sulfonic acid in the solvent of interest.

-

Scan the solution across a range of UV/Vis wavelengths to identify the λmax.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 6-Hydroxypyridine-3-sulfonic acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 5.2, steps 1-3).

-

After equilibration, filter the supernatant.

-

Dilute a precise volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or when high sensitivity is required.

Causality Behind Experimental Choices:

-

Method Development: A suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) must be developed to achieve good separation and quantification of the analyte.

-

External Standard Calibration: Similar to the UV/Vis method, a calibration curve is generated using standards of known concentration to allow for accurate quantification of the analyte in the sample.

Step-by-Step Protocol:

-

HPLC Method Development:

-

Develop an appropriate HPLC method for the analysis of 6-Hydroxypyridine-3-sulfonic acid, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 6-Hydroxypyridine-3-sulfonic acid of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 5.2, steps 1-3).

-

After equilibration, filter the supernatant.

-

Dilute a precise volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation

For record-keeping and comparative purposes, the following table structure is recommended for reporting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., DMSO | e.g., 25 | e.g., HPLC |

Conclusion

6-Hydroxypyridine-3-sulfonic acid is a highly polar compound, and its solubility in organic solvents is governed by its strong hydrogen bonding capabilities. It is expected to be most soluble in polar protic solvents and sparingly soluble to insoluble in non-polar solvents. Due to the limited availability of published quantitative data, experimental determination of its solubility is crucial for its effective application in research and development. This guide provides a theoretical framework for understanding its solubility behavior and detailed, robust protocols for its quantitative measurement. The generation of such data will be invaluable for the optimization of synthetic routes, purification techniques, and formulation development involving this versatile compound.

References

-

Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

-

Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]

- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.

-

Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

AERU - University of Hertfordshire. (2021, April 26). Pyridine sulfonic acid. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Reddit. (2019, February 4). What non polar solvents are miscible with p-toluenesulfonic acid? r/chemistry. Retrieved from [Link]

-

Malpan Industries. (2019, January). 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S. Retrieved from [Link]

Sources

- 1. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 2. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

The Discovery and Enduring Legacy of Pyridine Sulfonic Acids: A Technical Guide for Modern Drug Development

Introduction: A Tale of Three Isomers

In the vast and intricate world of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a fundamental scaffold upon which countless pharmaceuticals and functional materials are built.[1] Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a perennial favorite among medicinal chemists. This guide delves into a specific, yet profoundly important, class of pyridine derivatives: the pyridine sulfonic acids. These molecules, characterized by the presence of a strongly acidic sulfonic acid group (-SO₃H) on the pyridine ring, have a rich history that mirrors the evolution of synthetic chemistry itself—from brute-force, high-temperature reactions to elegant, sustainable, multi-step syntheses.

This technical guide, designed for researchers, scientists, and drug development professionals, will navigate the discovery and history of pyridine sulfonic acids, with a particular focus on the three positional isomers: 2-, 3-, and 4-pyridinesulfonic acid. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for key transformations, and illuminate their critical role in modern drug development, most notably as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.[2][3]

The Dawn of Pyridine Sulfonation: A High-Temperature Forging

The story of pyridine sulfonic acids begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of a pyridine sulfonic acid was reported in 1882 by O. Fischer, who subjected pyridine to the harsh conditions of concentrated sulfuric acid at punishing temperatures of 300-350°C for a grueling 24 hours.[1] This pioneering, yet aggressive, method yielded pyridine-3-sulfonic acid with a respectable 50% yield.[1]

The rationale behind these extreme conditions lies in the inherent electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it significantly less reactive than benzene.[4] Furthermore, under the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, further deactivating the ring. Overcoming this electronic barrier required immense thermal energy.

Mechanism of Electrophilic Sulfonation of Pyridine

The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. The reaction proceeds via the following steps:

-

Attack of the π-system: The π-electrons of the pyridine ring attack the sulfur atom of SO₃.

-

Formation of a σ-complex (arenium ion): A resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, is formed.

-

Deprotonation: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.

The preference for substitution at the 3-position is a consequence of the relative stabilities of the possible σ-complexes.[4] Attack at the 2- or 4-position results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the 3-position avoids this destabilizing arrangement, making the corresponding intermediate more stable and the reaction kinetically favored.[4]

Figure 2: Modern multi-step synthesis of pyridine-3-sulfonic acid.

Exploring the Isomeric Landscape: Synthesis of 2- and 4-Pyridinesulfonic Acids

While pyridine-3-sulfonic acid has historically garnered the most attention, the 2- and 4-isomers are also valuable compounds with distinct synthetic routes.

Pyridine-4-sulfonic Acid

The synthesis of pyridine-4-sulfonic acid has been achieved through several methods, including the oxidation of 4-pyridinethiol with various oxidizing agents like hydrogen peroxide or nitric acid. [5]Another approach involves the reaction of 4-chloropyridine with aqueous sodium sulfite. [5]A particularly convenient laboratory-scale preparation involves the reaction of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, which is then treated with fuming sulfuric acid. [5]

Pyridine-2-sulfonic Acid

Historical methods for the synthesis of 2-pyridinesulfonic acid are less commonly cited than for the other isomers. One of the primary routes involves the oxidation of 2-pyridinethione. Modern applications often utilize 2-pyridinesulfonic acid as a reagent in organic synthesis and for the preparation of various derivatives. [6]

Comparative Analysis of Synthetic Routes

| Parameter | Fischer's Direct Sulfonation (1882) | Elvain's Catalytic Method (1943) | Modern Multi-Step Synthesis |

| Starting Material | Pyridine | Pyridine | 3-Chloropyridine |

| Key Reagents | Concentrated H₂SO₄ | Concentrated H₂SO₄, HgSO₄ | H₂O₂, Acetic acid, NaHSO₃, Raney Ni |

| Temperature | 300-350°C | 230°C | 80-145°C |

| Yield | ~50% | ~70% | 75-80% |

| Key Advantages | Single step | Lower temperature than Fischer | High yield, high purity, avoids heavy metals, milder conditions |

| Key Disadvantages | Harsh conditions, moderate yield | Use of toxic heavy metal catalyst | Multiple steps |

The Pivotal Role of Pyridine Sulfonic Acids in Drug Development

The unique physicochemical properties of the sulfonic acid group make it a valuable moiety in drug design. Its strong acidity ensures that it is ionized at physiological pH, which can significantly enhance the aqueous solubility of a drug molecule. Furthermore, the sulfonate group can act as a hydrogen bond acceptor, and the hydroxyl group as a hydrogen bond donor, facilitating strong interactions with biological targets.

Case Study: Vonoprazan

A prime example of the importance of pyridine sulfonic acids in modern medicine is their use in the synthesis of Vonoprazan. [2][3]Vonoprazan is a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. [7]A key step in the synthesis of Vonoprazan involves the reaction of a pyrrole derivative with pyridine-3-sulfonyl chloride, which is prepared from pyridine-3-sulfonic acid. [8][9]The pyridine-3-sulfonyl group is a critical component of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. [9]

Other Pharmaceutical Applications

Beyond Vonoprazan, pyridine sulfonic acids and their derivatives are found in a range of other pharmaceutically relevant molecules. For instance, tauroursodeoxycholic acid, a bile acid with neuroprotective properties, has been derivatized with a pyridine sulfonate to enhance its therapeutic effects. [4][10][11][12][13]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of pyridine sulfonic acids, from their discovery through high-temperature synthesis to their modern, sustainable production, is a testament to the relentless drive for innovation in chemical synthesis. For over a century, chemists have refined and reimagined the methods for preparing these versatile building blocks, driven by the dual goals of efficiency and environmental responsibility. Today, pyridine sulfonic acids, particularly the 3-isomer, are indispensable intermediates in the pharmaceutical industry, enabling the production of life-changing medicines. As drug development continues to evolve, the demand for high-purity, sustainably produced pyridine sulfonic acids will undoubtedly grow, ensuring that the legacy of this remarkable class of compounds will continue to unfold for decades to come.

References

-

Organic Syntheses Procedure, Coll. Vol. 4, p.844 (1963); Vol. 37, p.78 (1957).

-

CN112142814B - Tauroursodeoxycholic acid derivative, and pharmaceutical composition and preparation comprising same - Google Patents.

-

Application Notes and Protocols for the Synthesis of Vonoprazan Fumarate Utilizing 3-Pyridinesulfonic Acid Derivatives - Benchchem.

-

Ursodoxicoltaurine - Wikipedia.

-

A Comparative Guide to the Synthesis of 3-Pyridinesulfonic Acid: An Environmental Impact Assessment - Benchchem.

-

The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing.

-

Production of pyridine-3-sulfonic acid - US5082944A - Google Patents.

-

Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent Derived from Bile Salts - Restorative Medicine.

-

CN105130955A - Preparation method of Vonoprazan fumarate - Google Patents.

-

3-Pyridinesulfonic acid discovery and history - Benchchem.

-

Tauroursodeoxycholic Acid (sodium salt hydrate) - PRODUCT INFORMATION.

-

Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures.

-

1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - EPO.

-

Pyridine synthesis - Organic Chemistry Portal.

-

Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.

-

3-PYRIDINESULFONIC ACID - precisionFDA.

-

2-PYRIDINESULFONIC ACID - ChemBK.

-

CAS 5402-20-0 4-PYRIDINESULPHONIC ACID - BOC Sciences.

-

PYRIDINE-2-SULFONIC ACID | 15103-48-7 - ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105130955A - Preparation method of Vonoprazan fumarate - Google Patents [patents.google.com]

- 4. tauroursodeoxycholic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [amp.chemicalbook.com]

- 7. data.epo.org [data.epo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112142814B - Tauroursodeoxycholic acid derivative, and pharmaceutical composition and preparation comprising same - Google Patents [patents.google.com]

- 11. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 12. restorativemedicine.org [restorativemedicine.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: Bridging Structure and Function in Medicinal Chemistry

An In-Depth Technical Guide to the Theoretical Investigation of Hydroxypyridine Sulfonic Acid Isomers

Hydroxypyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a sulfonic acid group (-SO₃H) dramatically alters the molecule's physicochemical properties, including its solubility, acidity, and ability to interact with biological targets. The constitutional isomers of hydroxypyridine sulfonic acid, therefore, represent a fascinating chemical space for drug development and materials science. Each isomer, defined by the relative positions of the hydroxyl, sulfonic acid, and nitrogen heteroatom, possesses a unique electronic and steric profile, leading to distinct biological activities and chemical behaviors.

Theoretical and computational studies provide an indispensable toolkit for exploring this chemical space in silico. By leveraging the principles of quantum mechanics, we can predict molecular structures, properties, and reactivity with high accuracy, thereby guiding experimental efforts and accelerating the design-build-test-learn cycle. This guide offers a comprehensive overview of the theoretical methodologies employed to investigate hydroxypyridine sulfonic acid isomers, focusing on the causality behind computational choices and providing actionable protocols for researchers.

Part 1: The Central Challenge of Tautomerism and Isomerism

A primary consideration in the study of hydroxypyridine derivatives is the phenomenon of tautomerism. Specifically, 2- and 4-hydroxypyridines exist in a dynamic equilibrium with their corresponding pyridone forms (lactam tautomers).[2] This lactim-lactam equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns.[3] The presence of a strongly electron-withdrawing and hydrogen-bond-capable sulfonic acid group further complicates this landscape.

Theoretical studies are uniquely positioned to unravel the thermodynamics of this equilibrium. By calculating the relative energies of the tautomeric forms, we can predict the dominant species under various conditions. In the gas phase, the hydroxy (lactim) form is often more stable, whereas in polar solvents, the zwitterionic pyridone (lactam) form can be favored due to better solvation of the separated charges.[3][4]

Caption: Lactim-Lactam tautomeric equilibrium in hydroxypyridines.

Part 2: The Computational Chemist's Toolkit: Methodologies

The accuracy of any theoretical prediction is fundamentally tied to the chosen computational method and basis set. For systems like hydroxypyridine sulfonic acids, a balance must be struck between computational cost and desired accuracy.

1. Density Functional Theory (DFT): The Workhorse

DFT has become the de facto standard for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and efficiency.

-

Why DFT? DFT includes a measure of electron correlation—the way electrons interact and avoid each other—at a fraction of the cost of traditional correlated ab initio methods. This is crucial for accurately describing the electronic structure and properties of conjugated systems like pyridine.

-

Functional Selection: The choice of the exchange-correlation functional is critical.

-

B3LYP: A hybrid functional that has been a mainstay for decades, offering robust performance for geometry optimizations and frequency calculations.

-

ωB97X-D/V: A modern, range-separated functional that includes empirical dispersion corrections. This is highly recommended for studying systems where non-covalent interactions, such as intramolecular hydrogen bonding between the -OH and -SO₃H groups, are important.[3]

-

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople Basis Sets (e.g., 6-311+G(d,p)): A good starting point. The "+" indicates the addition of diffuse functions, essential for describing anions and lone pairs, while the "(d,p)" indicates polarization functions, which allow for more flexibility in orbital shapes and are critical for describing bonding accurately.

-

Dunning Basis Sets (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy energy calculations.

-

2. Solvation Models: From Gas Phase to Reality

To model chemistry in solution, the effect of the solvent must be included.

-

Implicit Solvation (e.g., PCM, SMD): The Polarizable Continuum Model (PCM) and its variants treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent, which are often the most significant factor in stabilizing or destabilizing different tautomers or conformers.

-

Explicit Solvation: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally intensive but necessary for studying specific solvent-solute interactions, such as hydrogen bonding networks. A hybrid approach, using a few explicit solvent molecules within a PCM, often yields the most accurate results.

Table 1: Overview of Recommended Computational Methods

| Method Level | Key Features | Primary Application | Relative Cost |

|---|---|---|---|

| DFT (ωB97X-D) | Includes dispersion corrections. | Geometries, Frequencies, Tautomer Energies | Medium |

| DFT (B3LYP) | General-purpose hybrid functional. | Initial screenings, large systems | Low-Medium |

| TD-DFT | Time-Dependent DFT. | UV-Vis Spectra, Electronic Excitations | Medium-High |

| MP2 | Second-order Møller-Plesset perturbation theory. | High-accuracy energy benchmarks | High |

| PCM/SMD | Implicit solvation model. | Calculations in solution, pKa prediction | Low (add-on) |

Part 3: Predicting Key Physicochemical Properties

Once the appropriate methodology is selected, a wealth of properties can be calculated to differentiate isomers and predict their behavior.

1. Spectroscopic Properties: The Molecular Fingerprint

Theoretical spectroscopy is a powerful tool for validating experimental findings and interpreting complex spectra.

-

Vibrational Spectroscopy (IR & Raman): A geometry optimization followed by a frequency calculation yields the harmonic vibrational frequencies. These theoretical spectra can be directly compared to experimental FT-IR and FT-Raman data.[5] The calculated frequencies for S-O stretching (around 1035 cm⁻¹) and C-H/N-H vibrations can help confirm the structure and tautomeric form of a synthesized isomer.[5][6]

-

NMR Spectroscopy: Calculating magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is invaluable for distinguishing between isomers, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the specific substitution pattern.[7]

2. Acidity Constants (pKa): A Measure of Reactivity

The pKa values of both the hydroxyl/pyridone and sulfonic acid groups are critical determinants of a molecule's behavior at physiological pH. Theoretical pKa prediction is a challenging but feasible task.

-

Methodology: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This requires high-accuracy energy calculations for both the protonated and deprotonated species in a reliable solvation model.

-

ΔG_solution = G_gas(A⁻) + G_gas(H⁺) - G_gas(HA) + ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA)

-

-

Interpretation: The sulfonic acid group is a strong acid with a typically low pKa. The pKa of the pyridine nitrogen (as a conjugate acid) and the hydroxyl group will be significantly modulated by the position of the other substituent. These calculations can rank-order the acidity of different isomers, providing insight into their likely charge state and reactivity.[8][9]

Part 4: A Validating Computational Workflow Protocol

To ensure trustworthy and reproducible results, a systematic and self-validating workflow must be employed. The following protocol outlines the steps for investigating a hydroxypyridine sulfonic acid isomer.

Caption: A self-validating computational workflow for isomer analysis.

Step-by-Step Methodology:

-

Structure Preparation: Build the 3D structures of all relevant isomers and their potential tautomers (lactim and lactam forms) in a molecular editor.

-

Gas-Phase Geometry Optimization: Perform an initial geometry optimization in the gas phase using a reliable DFT method (e.g., ωB97X-D/6-311+G(d,p)). This finds the nearest local minimum on the potential energy surface.

-

Gas-Phase Frequency Calculation: Perform a frequency calculation at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Solution-Phase Geometry Optimization: Using the optimized gas-phase structure as a starting point, re-optimize the geometry in the presence of a continuum solvation model (e.g., PCM with water as the solvent).

-

Solution-Phase Frequency Calculation: Repeat the frequency calculation in the solvent model. This validates the solution-phase minimum and provides the correct thermal corrections for the solvated system.

-

High-Accuracy Energy Calculation: For the most accurate relative energies between isomers or tautomers, perform a single-point energy calculation on the final optimized geometry using a larger, more robust basis set (e.g., aug-cc-pVTZ). This "optimise low, calculate high" approach is a cost-effective strategy for achieving high accuracy.

-

Property Calculations: Using the final, validated structures, proceed with calculations for desired properties like NMR shielding constants (for chemical shifts) or vertical excitation energies (for UV-Vis spectra).

By following this protocol, each step validates the previous one, ensuring the final results are based on true, stable molecular structures, which is the cornerstone of trustworthy computational science.

Conclusion

Theoretical studies offer a powerful, predictive, and cost-effective strategy for navigating the complex chemical landscape of hydroxypyridine sulfonic acid isomers. From elucidating tautomeric preferences to predicting spectroscopic fingerprints and acidity, computational chemistry provides invaluable insights that directly support and guide drug discovery and materials development. By employing rigorous, self-validating workflows, researchers can harness these tools to make informed decisions, prioritize synthetic targets, and ultimately accelerate innovation.

References

-

Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). The acidity of sulfonic acids calculated from the rectilinear trend... ResearchGate. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]

-

Concordia University. (n.d.). Spectrum: Concordia University Research Repository. Available at: [Link]

-

Semantic Scholar. (2021). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Semantic Scholar. Available at: [Link]

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

-

Chemistry LibreTexts. (2021). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate. Available at: [Link]

-

MDPI. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. Available at: [Link]

-

WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. Available at: [Link]

-

MDPI. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2022). E1: Acid Dissociation Constants at 25°C. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]